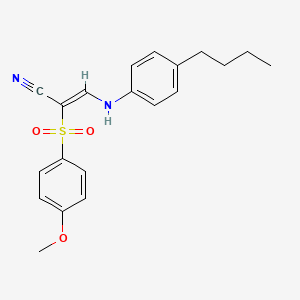

(Z)-3-((4-butylphenyl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile

Descripción

(Z)-3-((4-Butylphenyl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile is a synthetic acrylonitrile derivative characterized by a Z-configuration at the olefinic bond. Its structure features a 4-butylphenylamino group and a 4-methoxyphenylsulfonyl moiety, which confer unique electronic and steric properties.

Propiedades

IUPAC Name |

(Z)-3-(4-butylanilino)-2-(4-methoxyphenyl)sulfonylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-3-4-5-16-6-8-17(9-7-16)22-15-20(14-21)26(23,24)19-12-10-18(25-2)11-13-19/h6-13,15,22H,3-5H2,1-2H3/b20-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQRUXFQCZVJFW-HKWRFOASSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of (Z)-3-((4-butylphenyl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the butylphenylamine intermediate: This can be achieved by reacting 4-butylphenylamine with appropriate reagents under controlled conditions.

Sulfonylation: The intermediate is then subjected to sulfonylation using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Acrylonitrile addition: Finally, the sulfonylated intermediate undergoes a reaction with acrylonitrile under basic conditions to form the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Análisis De Reacciones Químicas

(Z)-3-((4-butylphenyl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or other nucleophiles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to (Z)-3-((4-butylphenyl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile may exhibit anticancer properties. The compound's ability to inhibit monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, is noteworthy. These transporters are implicated in tumor metabolism, and their inhibition can lead to reduced cancer cell proliferation and enhanced apoptosis . The IC50 values for related compounds suggest strong inhibitory effects, making this compound a candidate for further development as an anticancer agent.

1.2 Neuroprotective Effects

There is growing interest in the neuroprotective properties of compounds like (Z)-3-((4-butylphenyl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile. Studies have indicated that such compounds can modulate brain functions and may be beneficial in treating neurodegenerative diseases . The potential for these compounds to cross the blood-brain barrier enhances their therapeutic applicability.

Materials Science

2.1 Organic Electronics

The compound's unique electronic properties make it a candidate for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films and its favorable charge transport characteristics are essential for enhancing device performance .

2.2 Photovoltaic Applications

In the realm of solar energy, derivatives of (Z)-3-((4-butylphenyl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile have shown promise as active materials in dye-sensitized solar cells (DSSCs). Their structural features allow for effective light absorption and electron transfer, which are critical for improving the efficiency of solar energy conversion .

Case Studies and Research Findings

4.1 Case Study: Anticancer Mechanisms

A study investigating the anticancer mechanisms of related compounds revealed that these molecules induce apoptosis in cancer cells through the modulation of metabolic pathways involving MCTs. The findings suggest that targeting MCTs with such compounds could be an effective strategy in cancer therapy .

4.2 Case Study: Organic Photovoltaics

Research on organic photovoltaic devices utilizing derivatives of (Z)-3-((4-butylphenyl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile demonstrated improved efficiency compared to traditional materials. The study highlighted the importance of molecular design in optimizing charge transport and light harvesting properties .

Data Summary Table

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, neuroprotective drugs | Inhibits MCTs; induces apoptosis in cancer cells |

| Materials Science | Organic electronics, photovoltaic devices | Enhances efficiency in OLEDs and DSSCs |

Mecanismo De Acción

The mechanism of action of (Z)-3-((4-butylphenyl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the phenyl rings and the presence of functional groups (e.g., sulfonyl, methoxy, trifluoromethoxy). Key examples include:

Substituent Impact :

- Methoxy Groups : Enhance solubility and electronic effects but may increase steric hindrance (e.g., DMMA’s activity vs. erianin’s reduced potency due to trimethoxy groups) .

- Sulfonyl Group : In (E)-3-((4-Methoxyphenyl)sulfonyl)acrylonitrile (), the sulfonyl group contributes to acute toxicity (H302, H315 hazards), suggesting similar safety considerations for the target compound.

Actividad Biológica

(Z)-3-((4-butylphenyl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The general structure can be represented as follows:

Anticancer Properties

Research indicates that compounds similar to (Z)-3-((4-butylphenyl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile exhibit significant anticancer properties. For instance, derivatives of cyanoacrylic acid have been shown to inhibit monocarboxylate transporters, which are implicated in cancer cell metabolism. These compounds have been suggested as potential anticancer agents due to their ability to interfere with tumor growth and survival mechanisms .

Table 1: Summary of Anticancer Activity

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| (Z)-3-((4-butylphenyl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile | TBD | Monocarboxylate transporter inhibition |

| 3-(4-amino-2-methoxyphenyl)-2-cyanoacrylic acid | <10 | Inhibition of cellular respiration |

Inhibition of Pathogenic Microorganisms

The compound has also been evaluated for its activity against various pathogenic microorganisms. In vitro studies have demonstrated that structurally related sulfonamide compounds exhibit selective inhibition against intracellular pathogens like Leishmania amazonensis and Trypanosoma cruzi. These studies suggest that the sulfonamide moiety may play a crucial role in the biological efficacy against these pathogens .

Table 2: Pathogenic Activity Evaluation

| Compound | Target Organism | Activity (IC50 µM) | Selectivity Index |

|---|---|---|---|

| (Z)-3-((4-butylphenyl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile | L. amazonensis | TBD | TBD |

| Sulfonamide derivative | T. cruzi | <10 | ≥50 |

Case Studies

-

In Vitro Studies on Leishmaniasis :

A study evaluated the efficacy of various sulfonamide derivatives against L. amazonensis. The results indicated that certain compounds exhibited IC50 values below 10 µM, demonstrating significant activity against the parasite . -

Cancer Cell Line Studies :

Another investigation focused on the effect of (Z)-3-((4-butylphenyl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile on cancer cell lines. The compound was observed to induce apoptosis in cancer cells through the modulation of metabolic pathways linked to monocarboxylate transporters .

The proposed mechanism of action for (Z)-3-((4-butylphenyl)amino)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile involves its interaction with specific proteins involved in metabolic transport processes. By inhibiting monocarboxylate transporters, the compound disrupts the energy supply to cancer cells, leading to reduced proliferation and increased apoptosis.

Q & A

Q. Table 1: Example Reaction Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Sulfonation | ClSO₃H, DCM, 0–5°C, 12 h | 65–75 | 85–90 | |

| Amination | 4-Butylphenylamine, Et₃N, THF, 50°C, 24 h | 50–60 | 90–95 | |

| Purification | Silica gel column (hexane:EtOAc = 3:1) | – | >99 |

How is the Z-configuration of this compound confirmed, and what analytical techniques are essential for structural validation?

Basic Question

- X-ray Crystallography : Definitive confirmation of the Z-configuration via single-crystal analysis, highlighting dihedral angles and hydrogen bonding (e.g., C–H⋯O/N interactions) .

- NMR Spectroscopy : Key signals include:

- ¹H NMR : Olefinic protons (δ 6.5–7.5 ppm, coupling constant J = 10–12 Hz for Z-isomers).

- ¹³C NMR : Nitrile carbon at δ 115–120 ppm and sulfonyl carbon at δ 45–50 ppm .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 425.4) .

How can researchers resolve contradictions in reported biological activity data across different in vitro models?

Advanced Question

Contradictions may arise due to:

- Cell Line Variability : Test cytotoxicity in multiple cell lines (e.g., HeLa, MCF-7) using standardized MTT assays.

- Solubility Issues : Use DMSO with ≤0.1% v/v to avoid solvent interference. Pre-saturate solutions to ensure consistent bioavailability .

- Metabolic Stability : Pair in vitro assays with liver microsome studies to assess metabolic degradation .

Q. Table 2: Example Biological Data from Analogous Compounds

| Cell Line | IC₅₀ (µM) | Assay Type | Notes | Source |

|---|---|---|---|---|

| HeLa | 12.3 | MTT, 48 h | Solubility: 10 mM in DMSO | |

| MCF-7 | 8.7 | SRB, 72 h | Metabolic half-life: 2.1 h |

What strategies are employed to investigate the mechanistic pathways of this compound’s reactivity in electrophilic substitutions?

Advanced Question

- Kinetic Studies : Monitor reaction rates under varying temperatures (25–80°C) and pH (3–9) to identify rate-determining steps .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) to map electron density on the acrylonitrile core and predict regioselectivity .

- Isotopic Labeling : Use ¹⁸O-labeled H₂O in hydrolysis experiments to trace oxygen incorporation in sulfonyl intermediates .

How do researchers address discrepancies in material properties, such as piezochromic behavior under hydrostatic pressure versus mechanical grinding?

Advanced Question

- Controlled Pressure Experiments : Use a diamond anvil cell (DAC) to apply hydrostatic pressure (0–10 GPa) and monitor fluorescence shifts (e.g., 530 nm → 665 nm) .

- Structural Analysis : Compare XRD patterns of ground vs. pressure-treated samples to identify phase transitions or amorphization .

- Theoretical Validation : Molecular dynamics simulations to correlate intermolecular interactions (e.g., π-π stacking) with optical changes .

Q. Table 3: Piezochromic Data from Analogous Compounds

| Condition | Fluorescence λ (nm) | Δλ (nm) | Structural Change | Source |

|---|---|---|---|---|

| Ambient | 530 | – | Crystalline | |

| 5 GPa (DAC) | 665 | +135 | Enhanced π-stacking | |

| Grinding | 540 | +10 | Partial amorphization |

What methodologies are recommended for optimizing the compound’s stability in long-term storage for pharmacological studies?

Advanced Question

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., T₀ = 150–200°C) under N₂ atmosphere .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .

- Lyophilization : For aqueous formulations, lyophilize with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.